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Rebastinib (DCC-2036) is a switch-control inhibitor with a unique mechanism that differentiates it from

conventional ATP-competitive tyrosine kinase inhibitors (TKIs) [1] [2].

e Primary Targets: BCR-ABL1, FLT3, and TIE2 receptor tyrosine kinase [1] [3] [2].

¢ Unique Mechanism: It binds the switch control pocket of the kinase domain, locking it in an
inactive conformation. This is independent of the ATP-binding site and is effective even against
common resistance mutations like T3151 in BCR-ABL1 [1] [2].

e Therapeutic Index Consideration: This novel binding mode offers potential for a differentiated
therapeutic index by targeting resistant mutations and potentially reducing off-target effects due to the
higher sequence variation in switch pockets among kinases [1].

The diagram below illustrates this unique mechanism of action.
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Clinical and Preclinical Data Summary

The table below summarizes quantitative data from key studies on rebastinib.

Phase 1 Leukemia Trial (CML/AML) [1]

Preclinical Metastatic Breast

Parameter
[2] Cancer Study [3]
Key Targets BCR-ABL1 (incl. T315l), FLT3 TIE2 kinase
Maximum 150 mg (tablet) twice daily Not Applicable (animal study)
Tolerated Dose
(MTD)
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Parameter

Dose-Limiting
Toxicities (DLTs)

Formulation
Bioavailability

Efficacy /
Response

Proposed Optimal
Use

Phase 1 Leukemia Trial (CML/AML) [1]
[2]

Dysarthria, muscle weakness, peripheral
neuropathy

Tablet bioavailability 3-4-fold greater than
powder-in-capsule

8 Complete Hematologic Responses in 40

CML patients (4 with T315I); development

in leukemia discontinued due to insufficient
clinical benefit

Proof-of-concept for switch-control
inhibition; potential for T315I-mutant CML

Detailed Experimental Protocols

Preclinical Metastatic Breast
Cancer Study [3]

Not reported

Not specified

Reduced tumor growth and
metastasis; enhanced efficacy of
paclitaxel and eribulin
chemotherapy

Targeting tumor microenvironment
(TIE2+ macrophages); combination
with chemotherapy

For reproducibility, here are the methodologies from the cited key experiments.

Phase 1 Dose-Finding Clinical Trial

This first-in-human study established the safety and preliminary efficacy of rebastinib in relapsed/refractory

leukemia [1] [2].

¢ Trial Design: Multi-center, single-arm, dose-escalation study.

e Patient Population: Adults with CML in all phases or AML, who were resistant or intolerant to =2 prior

TKiIs, or had a T315| mutation.
¢ Dosing: Rebastinib was administered orally in continuous 28-day cycles. The study started with
powder-in-capsule formulations (57 mg to 1200 mg daily) and later switched to tablet formulations

(100 mg to 400 mg daily) for better pharmacokinetics.
¢ Primary Objectives: To investigate safety, establish the Maximum Tolerated Dose (MTD), and
determine the Recommended Phase 2 Dose.
o Safety Assessments: Adverse events were graded according to NCI Common Toxicity Criteria

(CTC) v3.0. Dose-Limiting Toxicities (DLTs) were specifically defined.
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o Efficacy Assessments: Disease response was evaluated every 3 cycles using standard hematologic
and cytogenetic criteria for CML and AML.

¢ Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples were analyzed via liquid
chromatography-mass spectrometry (LC-MS/MS). PD effects were measured by monitoring
phosphorylation of downstream targets like CRKL in blood samples using flow cytometry and
immunoblotting.

Preclinical Study on TIE2 Inhibition in Cancer

This study elucidated the mechanism of rebastinib in blocking tumor progression and metastasis via TIE2

inhibition [3].

e Cell Lines: Used CHO-K1, EA.hy926, HUVECSs, and immortalized mouse bone marrow
macrophages (Tie2Hi iBMM).

¢ In Vitro Kinase Assay: A coupled enzyme assay (pyruvate kinase/lactate dehydrogenase system)
monitoring ADP production was used to determine ICso values and inhibitor dissociation rates (k:off).

e Western Blotting: To confirm target engagement, cells were treated with rebastinib, and lysates
were probed with antibodies against phospho-Tie2 (Tyr992) and total Tie2.

e HUVEC Transwell Migration Assay: Used to assess the anti-angiogenic effect of rebastinib by
measuring its impact on endothelial cell migration.

¢ In Vivo Mouse Models: Employed orthotopic mouse models of metastatic mammary carcinoma (e.g.,
MMTV-PyMT). Mice were treated with rebastinib, alone or in combination with chemotherapy
(paclitaxel or eribulin).

e Tumor Analysis: Effects on tumor growth, metastasis, and overall survival were monitored. Tumor
tissues were analyzed for vascularization, myeloid cell infiltration, and the density of TMEM
metastatic sites.

Conclusion and Comparative Perspective

While a direct therapeutic index comparison is not available, rebastinib's profile can be contextualized

against standard TKIs:

¢ Against Conventional TKIs: Unlike ATP-competitive inhibitors (e.g., imatinib, dasatinib, nilotinib),
rebastinib's allosteric mechanism is active against the challenging T315I "gatekeeper" mutation [1]
[4]. However, its clinical development in leukemia was halted in favor of other agents like ponatinib,
which is also active against T315I but is an ATP-competitive inhibitor [1].
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e Therapeutic Index Nuance: The Phase 1 trial established an MTD, but the conclusion that clinical
benefit was "insufficient" for further development in leukemia suggests a potentially narrow
therapeutic index in that context compared to other available options [1] [2]. Its promise may lie
instead in targeting the tumor microenvironment via TIE2 [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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